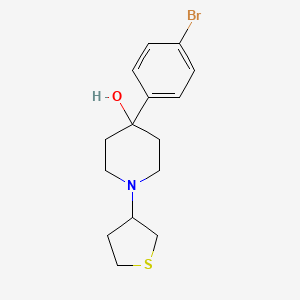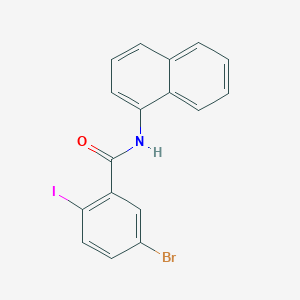
4-(4-Bromophenyl)-1-(thiolan-3-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-1-(thiolan-3-yl)piperidin-4-ol is a synthetic organic compound that features a bromophenyl group, a thiolan ring, and a piperidin-4-ol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-(thiolan-3-yl)piperidin-4-ol typically involves multi-step organic reactions. One possible route could be:
Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution.
Formation of the Thiolan Ring: The thiolan ring can be synthesized via cyclization reactions involving sulfur-containing reagents.
Formation of the Piperidin-4-ol Moiety: The piperidine ring can be constructed through cyclization reactions, and the hydroxyl group can be introduced via oxidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the piperidin-4-ol moiety can undergo oxidation to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like Pd/C (Palladium on carbon) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-1-(thiolan-3-yl)piperidin-4-ol may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Chlorophenyl)-1-(thiolan-3-yl)piperidin-4-ol
- 4-(4-Fluorophenyl)-1-(thiolan-3-yl)piperidin-4-ol
- 4-(4-Methylphenyl)-1-(thiolan-3-yl)piperidin-4-ol
Uniqueness
The presence of the bromine atom in 4-(4-Bromophenyl)-1-(thiolan-3-yl)piperidin-4-ol may confer unique reactivity and biological activity compared to its chloro, fluoro, and methyl analogs.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-1-(thiolan-3-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNOS/c16-13-3-1-12(2-4-13)15(18)6-8-17(9-7-15)14-5-10-19-11-14/h1-4,14,18H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVKBHPBFSVUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CCC(CC2)(C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 1-{[(4-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5993060.png)
![N-{[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5993076.png)
![3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B5993084.png)

![3-(1-piperidinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B5993097.png)
![2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one](/img/structure/B5993104.png)
![[3-Benzyl-1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]methanol](/img/structure/B5993112.png)
![9,10,11,12-tetrafluoro-5H-quino[1,2-a]quinoxaline-6,8-dione](/img/structure/B5993115.png)
![2-benzyl-4-(2-isopropylpyrimidin-4-yl)-3-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5993116.png)
![N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B5993126.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-isopropyl-N-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide](/img/structure/B5993147.png)
![3-{[2-(1-CYCLOHEXENYL)ETHYL]AMINO}-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE](/img/structure/B5993151.png)
![2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5993162.png)
![N-[4-(2-quinolin-2-ylsulfanylpropanoyl)phenyl]acetamide](/img/structure/B5993166.png)
